molecular formula C9H9BrO2 B588984 2-Bromo-3'-methoxyacetophenone-13CD3 CAS No. 1329616-33-2

2-Bromo-3'-methoxyacetophenone-13CD3

Cat. No.: B588984
CAS No.: 1329616-33-2
M. Wt: 233.084
InChI Key: IOOHBIFQNQQUFI-KQORAOOSSA-N
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Description

2-Bromo-3’-methoxyacetophenone-13CD3 is a labeled compound used in various scientific research applications. It is a derivative of 2-Bromo-3’-methoxyacetophenone, where the hydrogen atoms are replaced with deuterium (D) and carbon-13 (13C) isotopes. This compound is valuable in studies involving metabolic pathways, chemical reactions, and molecular interactions due to its stable isotopic labeling.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3’-methoxyacetophenone-13CD3 typically involves the bromination of 3’-methoxyacetophenone followed by isotopic labeling. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane or chloroform. The isotopic labeling is achieved by introducing deuterium and carbon-13 during the synthesis process.

Industrial Production Methods

Industrial production of 2-Bromo-3’-methoxyacetophenone-13CD3 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes strict control of reaction parameters such as temperature, pressure, and reagent concentrations. The final product is purified using techniques like recrystallization or chromatography to achieve the desired isotopic enrichment.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3’-methoxyacetophenone-13CD3 undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation Reactions: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide) and a solvent (e.g., ethanol).

    Reduction: Sodium borohydride or lithium aluminum hydride in solvents like ethanol or ether.

    Oxidation: Potassium permanganate in an aqueous or acidic medium.

Major Products Formed

    Substitution: Products include derivatives with different functional groups replacing the bromine atom.

    Reduction: The major product is 2-bromo-3’-methoxyphenylethanol.

    Oxidation: The major product is 2-bromo-3’-methoxybenzoic acid.

Scientific Research Applications

2-Bromo-3’-methoxyacetophenone-13CD3 is used in various scientific research fields, including:

    Chemistry: As a labeled compound in reaction mechanism studies and isotope labeling experiments.

    Biology: In metabolic studies to trace biochemical pathways and interactions.

    Medicine: In pharmacokinetic studies to understand drug metabolism and distribution.

    Industry: As a reference standard in quality control and analytical chemistry.

Mechanism of Action

The mechanism of action of 2-Bromo-3’-methoxyacetophenone-13CD3 involves its role as an alkylating agent. It can form covalent bonds with nucleophilic sites in biological molecules, such as proteins and nucleic acids. This interaction can be used to study the molecular targets and pathways involved in various biochemical processes. The isotopic labeling allows for precise tracking and analysis of the compound’s behavior in complex systems.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-3’-methoxyacetophenone: The non-labeled version of the compound.

    2-Bromo-4’-methoxyacetophenone: A similar compound with the methoxy group in a different position.

    2-Bromo-3’-hydroxyacetophenone: A compound with a hydroxy group instead of a methoxy group.

Uniqueness

2-Bromo-3’-methoxyacetophenone-13CD3 is unique due to its isotopic labeling, which provides enhanced stability and allows for detailed studies of metabolic pathways and reaction mechanisms. The presence of deuterium and carbon-13 isotopes makes it a valuable tool in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, enabling precise and accurate analysis.

Properties

IUPAC Name

2-bromo-1-[3-(trideuterio(113C)methoxy)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO2/c1-12-8-4-2-3-7(5-8)9(11)6-10/h2-5H,6H2,1H3/i1+1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOOHBIFQNQQUFI-KQORAOOSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H][13C]([2H])([2H])OC1=CC=CC(=C1)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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